1-(3-Methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenyl)guanidine is an organic compound belonging to the guanidine family Guanidines are known for their high basicity and ability to form stable complexes with various substrates
Preparation Methods
The synthesis of 1-(3-Methylphenyl)guanidine typically involves the reaction of 3-methylphenylamine with a guanidylating agent. Common synthetic routes include:
Reaction with S-methylisothiourea: This method involves the reaction of 3-methylphenylamine with S-methylisothiourea under basic conditions to yield this compound.
Use of thiourea derivatives: Thiourea derivatives can also be employed as guanidylating agents, often in the presence of coupling reagents or metal catalysts.
Industrial production: Industrial methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
1-(3-Methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common reagents and conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.
Scientific Research Applications
1-(3-Methylphenyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the active site of the enzyme .
Comparison with Similar Compounds
1-(3-Methylphenyl)guanidine can be compared with other guanidine derivatives:
2-Aminoimidazolines: These compounds have a similar guanidine group but differ in their ring structure, leading to different biological activities.
2-Amino-1,4,5,6-tetrahydropyrimidines: These six-membered ring compounds also contain a guanidine group and are used in medicinal chemistry.
2-Amino-4,5,6,7-tetrahydro-1H-1,3-diazepines: These seven-membered ring compounds have unique properties as superbases and are used in organocatalysis.
Properties
IUPAC Name |
2-(3-methylphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJVDZNVDRVRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.